4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine
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Overview
Description
4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine is a complex organic compound that features a thiazole ring, a morpholine ring, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenol with 2-bromo-1,3-thiazole-5-carbaldehyde to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenoxy)-1,3-thiazole: Lacks the morpholine ring but shares the thiazole and methylphenoxy groups.
4-Methylphenoxy-1,3-thiazole-5-carbaldehyde: An intermediate in the synthesis of the target compound.
Morpholine derivatives: Compounds with similar morpholine rings but different substituents.
Uniqueness
4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiazole and morpholine rings, along with the methylphenoxy group, allows for diverse interactions and applications that are not possible with simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12-2-4-13(5-3-12)19-15-16-10-14(20-15)11-17-6-8-18-9-7-17/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXBLAONYPPALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(S2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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